molecular formula C11H15NO3 B1442895 Benzoic acid, 4-amino-2-ethoxy-, ethyl ester CAS No. 910572-97-3

Benzoic acid, 4-amino-2-ethoxy-, ethyl ester

Cat. No.: B1442895
CAS No.: 910572-97-3
M. Wt: 209.24 g/mol
InChI Key: PAUZMIPXCIIDRZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-amino-2-ethoxy-, ethyl ester is an organic compound with the molecular formula C11H15NO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an amino group, and the carboxyl group is esterified with ethyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-2-ethoxy-, ethyl ester typically involves the esterification of 4-amino-2-ethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-Amino-2-ethoxybenzoic acid+EthanolAcid catalystBenzoic acid, 4-amino-2-ethoxy-, ethyl ester+Water\text{4-Amino-2-ethoxybenzoic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 4-Amino-2-ethoxybenzoic acid+EthanolAcid catalyst​Benzoic acid, 4-amino-2-ethoxy-, ethyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-2-ethoxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: 4-amino-2-ethoxybenzyl alcohol.

    Substitution: Halogenated or sulfonated derivatives of benzoic acid.

Scientific Research Applications

Benzoic acid, 4-amino-2-ethoxy-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-2-ethoxy-, ethyl ester involves its interaction with cellular components. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and other proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-ethoxy-, ethyl ester: Similar structure but lacks the amino group.

    Benzoic acid, 4-amino-, ethyl ester: Similar structure but lacks the ethoxy group.

Uniqueness

Benzoic acid, 4-amino-2-ethoxy-, ethyl ester is unique due to the presence of both the amino and ethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-amino-2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-14-10-7-8(12)5-6-9(10)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUZMIPXCIIDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-ethoxy-4-nitro-benzoate (12.7 g, 53.1 mmol) in ethanol (94 mL) was added a solution of ammonium chloride (56 mL). The formation of a precipitate was observed. Iron (15.2 g, 271 mmol) was added and the reaction mixture was heated at 80° C. for 16 h. The reaction mixture was cooled and filtered through Celite, and the Celite was rinsed with methylene chloride. Water was added and the product was extracted three times with methylene chloride. The organic layers were dried over magnesium sulfate and concentrated. Purification of the crude residue by flash column chromatography (silica gel, eluting with 0-3% methanol in chloroform) gave ethyl 4-amino-2-ethoxy-benzoate as a tan solid (10.3 g, 99%).
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
94 mL
Type
solvent
Reaction Step One
Name
Quantity
15.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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